Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate
CAS No.: 1396808-97-1
Cat. No.: VC5024643
Molecular Formula: C15H26N2O5
Molecular Weight: 314.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396808-97-1 |
|---|---|
| Molecular Formula | C15H26N2O5 |
| Molecular Weight | 314.382 |
| IUPAC Name | tert-butyl N-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C15H26N2O5/c1-13(2,3)22-12(19)16-6-11(18)17-7-15(8-17)9-20-14(4,5)21-10-15/h6-10H2,1-5H3,(H,16,19) |
| Standard InChI Key | COCLMUVUBHPEHP-UHFFFAOYSA-N |
| SMILES | CC1(OCC2(CN(C2)C(=O)CNC(=O)OC(C)(C)C)CO1)C |
Introduction
Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate is a complex organic compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its unique spirocyclic structure, featuring a tert-butyl group and multiple functional groups that contribute to its chemical properties and biological activity.
Synthesis and Reactivity
The synthesis of tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. These may include cyclization, functional group transformations, and protection-deprotection strategies. The compound can participate in various chemical reactions typical of carbamates, influenced by the steric hindrance of the tert-butyl group and electronic effects of adjacent functional groups.
Biological Activity and Applications
This compound has garnered attention in medicinal chemistry due to its potential applications in drug development. It serves as a scaffold for synthesizing biologically active molecules. The mechanism of action often involves interaction with specific enzymes or receptors, although detailed studies are required to elucidate these interactions at the molecular level.
Research Findings and Future Directions
Research on tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate is focused on its potential therapeutic properties. The unique spirocyclic structure allows for specific binding interactions, which can result in targeted biological activities. Future studies should aim to explore its pharmacokinetic and pharmacodynamic profiles to fully realize its potential in drug development.
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